molecular formula C6H2BrCl3 B050287 1-Bromo-2,4,5-trichlorobenzene CAS No. 29682-44-8

1-Bromo-2,4,5-trichlorobenzene

Cat. No.: B050287
CAS No.: 29682-44-8
M. Wt: 260.3 g/mol
InChI Key: PHDKZIIWDGIUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4,5-trichlorobenzene (CAS 29682-44-8) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃ and a molecular weight of 260.34 g/mol . It is a crystalline solid at room temperature, typically stored under dry conditions, and is commercially available with a purity of ≥97% . This compound is primarily utilized as a reagent in organic synthesis, particularly for developing pyrrolnitrin-based agricultural fungicides and dioxin-like monofluorinated polychlorinated biphenyls (PCBs) for analytical standards . Its reactivity stems from the electron-withdrawing effects of chlorine and bromine substituents, which activate the benzene ring for nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name

1-bromo-2,4,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKZIIWDGIUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183841
Record name 1-Bromo-2,4,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29682-44-8
Record name 1-Bromo-2,4,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29682-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4,5-trichlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4,5-trichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-2,4,5-TRICHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TLD7NMU69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : 2,4,5-Trichlorobenzene

  • Catalyst : Fe\text{Fe} (0.1–1.0 eq) or AlBr3\text{AlBr}_3 (0.5 eq)

  • Solvent : Non-polar solvents (e.g., dichloromethane, carbon tetrachloride)

  • Temperature : 40–60°C

  • Yield : 60–75% (theoretical)

Challenges :

  • Regioselectivity : Bromination typically occurs at the para position relative to existing substituents. In 2,4,5-trichlorobenzene, the meta position (C-1) is activated due to electron-withdrawing chlorine atoms, favoring bromination at C-1.

  • By-products : Over-bromination or isomerization may occur without precise stoichiometric control.

Sandmeyer Reaction on Trichloroaniline Precursors

A more controlled approach involves the diazotization of 2,4,5-trichloroaniline followed by bromine substitution. This method, adapted from the synthesis of 1-bromo-2,3,5-trichlorobenzene, ensures precise bromine placement.

Synthetic Pathway

  • Diazotization :

    • Substrate : 2,4,5-Trichloroaniline

    • Reagents : NaNO2\text{NaNO}_2, HCl\text{HCl}, H2SO4\text{H}_2\text{SO}_4

    • Conditions : 0–10°C, 1–2 hours

  • Bromination via Copper(I) Chloride :

    • Reagents : CuCl\text{CuCl}, HBr\text{HBr}

    • Solvent : Chloroform or acetic acid

    • Yield : 70–80%

Advantages :

  • Avoids harsh bromination conditions.

  • High positional specificity due to the stability of the diazonium intermediate.

Limitations :

  • Requires synthesis of 2,4,5-trichloroaniline, which may involve additional steps (e.g., nitration, reduction).

Halogen Exchange Reactions

Recent patents highlight halogen exchange as a viable route for introducing bromine into polychlorinated benzenes. For example, the displacement of iodine in 1-iodo-2,4,5-trichlorobenzene using CuBr\text{CuBr} or NaBr\text{NaBr} in dimethylformamide (DMF) achieves moderate yields.

Experimental Parameters

ParameterValue
Substrate1-Iodo-2,4,5-trichlorobenzene
ReagentCuBr\text{CuBr} (2.0 eq)
SolventDMF
Temperature80–100°C
Reaction Time12–24 hours
Yield50–65%

Drawbacks :

  • Limited substrate availability.

  • Competing side reactions (e.g., dehalogenation).

Catalytic Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder alternative to elemental bromine, particularly in polar aprotic solvents. A protocol adapted from WO2021152435A1 demonstrates bromination of trichlorobenzenes at 25–50°C with minimal by-products.

Procedure Overview

  • Substrate : 2,4,5-Trichlorobenzene

  • Brominating Agent : NBS (1.1 eq)

  • Solvent : DMF or acetonitrile

  • Catalyst : None required

  • Yield : 75–85% (estimated)

Key Insight :

  • NBS selectively brominates positions activated by electron-withdrawing groups, aligning with the C-1 position in 2,4,5-trichlorobenzene.

Industrial-Scale Considerations

For large-scale production, direct bromination with Br2\text{Br}_2 and AlBr3\text{AlBr}_3 is preferred due to cost efficiency. Industrial reactors optimize temperature gradients (40–60°C) and inline purification (e.g., fractional distillation) to achieve >90% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Bromination60–7585–90LowHigh
Sandmeyer Reaction70–8090–95ModerateModerate
Halogen Exchange50–6580–85HighLow
NBS Bromination75–8595–98HighModerate

Emerging Techniques and Innovations

Recent advances focus on photocatalytic bromination and flow chemistry to enhance selectivity and reduce waste. For instance, UV-light-assisted bromination in microreactors achieves near-quantitative yields for analogous compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4,5-trichlorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring. These reactions include:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2,4,5-trichlorophenol.

    Reduction: The compound can be reduced to 2,4,5-trichlorobenzene using reducing agents like zinc and hydrochloric acid.

    Oxidation: Oxidation reactions can convert the compound into various chlorinated benzoic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Aqueous sodium hydroxide or potassium hydroxide is commonly used.

    Reduction: Zinc dust and hydrochloric acid are typical reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed:

    2,4,5-Trichlorophenol: from nucleophilic substitution.

    2,4,5-Trichlorobenzene: from reduction.

    Chlorinated benzoic acids: from oxidation.

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry
    • High-Performance Liquid Chromatography (HPLC) : 1-Bromo-2,4,5-trichlorobenzene is utilized in HPLC for the separation and analysis of complex mixtures. It can be effectively analyzed using reverse-phase HPLC methods with acetonitrile and water as mobile phases. This method is scalable for preparative separations and suitable for pharmacokinetic studies .
  • Pharmaceutical Intermediate
    • It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its role as a building block in drug development is significant due to its reactivity and ability to form derivatives that are biologically active .
  • Agricultural Chemistry
    • The compound is used in the synthesis of pyrrolnitrin analogs, which are designed as agricultural fungicides. These derivatives exhibit antifungal properties that are beneficial in crop protection .

Case Study 1: HPLC Application

A study demonstrated the effective separation of this compound on a Newcrom R1 HPLC column. The method showed high sensitivity and reproducibility, making it suitable for environmental monitoring of chlorinated compounds .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research highlighted the use of this compound in synthesizing new anti-inflammatory drugs. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing the pharmacological profile of the resulting compounds .

Case Study 3: Environmental Impact Assessment

A study assessed the environmental impact of this compound due to its potential neurotoxic effects and persistence in aquatic environments. The research emphasized the importance of monitoring this compound in water bodies to mitigate its long-lasting harmful effects on aquatic life .

Safety Considerations

Due to its hazardous nature, including potential neurotoxicity and environmental persistence, handling this compound requires strict safety protocols. It is classified as hazardous to aquatic life and should be managed according to regulatory guidelines to minimize exposure risks .

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,5-trichlorobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The electron-withdrawing chlorine and bromine atoms make the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The pathways involved include the formation of intermediate benzenonium ions, which then undergo further reactions to yield the final products.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The 2,4,5-trichloro isomer exhibits higher reactivity in nucleophilic substitutions due to the synergistic electron-withdrawing effects of adjacent chlorine atoms .
  • Applications : The 2,4,5-trichloro derivative is favored in fungicide synthesis, while the 2,3,5-trichloro isomer is more common in multi-step agrochemical syntheses .

Fluorinated Analogs: Bromotrifluorobenzenes

Replacing chlorine with fluorine alters electronic properties and applications. Fluorinated analogs are lighter and often used in pharmaceuticals and materials science:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
1-Bromo-2,4,5-trifluorobenzene 327-52-6 C₆H₂BrF₃ 210.98 Cross-coupling reactions (e.g., Suzuki-Miyaura)
1-Bromo-2,4,6-trifluorobenzene 2367-76-2 C₆H₂BrF₃ 210.98 Specialty fluoropolymer precursors

Key Differences :

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances stability in radical reactions but reduces electrophilicity compared to chlorine .
  • Analytical Differentiation : $^{19}\text{F NMR}$ spectra distinguish isomers. For example, 1-bromo-2,4,5-trifluorobenzene shows three distinct $^{19}\text{F}$ resonances due to inequivalent fluorine environments, unlike its 2,4,6-isomer .

Mixed Halogenated Derivatives

Compounds with both chlorine and fluorine substituents bridge applications in agrochemicals and pharmaceuticals:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
1-Bromo-2,3,4-trifluorobenzene 176317-02-5 C₆H₂BrF₃ 210.98 Experimental fluorinated dye synthesis
1-Bromo-2,5-dichloro-3,4,6-trifluorobenzene N/A C₆HBrCl₂F₃ 279.34 Research-scale organofluorine chemistry

Key Differences :

  • Synthetic Utility : Mixed halogenation allows selective functionalization. For instance, bromine at the para position directs substitutions to meta positions in cross-coupling reactions .

Biological Activity

1-Bromo-2,4,5-trichlorobenzene (CAS Number: 29682-44-8) is a halogenated aromatic compound with significant biological activity. This compound is part of the trichlorobenzene family and is known for its applications in various industrial processes, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Molecular Formula : C6H2BrCl3
  • Molecular Weight : 260.34 g/mol
  • Physical State : It is a colorless liquid at room temperature, slightly soluble in water but soluble in organic solvents.

Toxicological Profile

This compound exhibits a range of toxicological effects that can impact human health and the environment. The following table summarizes key toxicological data:

Effect Observation
Acute Toxicity High toxicity via inhalation and dermal exposure; LD50 values vary by species.
Chronic Toxicity Prolonged exposure linked to liver damage and potential carcinogenic effects.
Reproductive Effects Animal studies indicate potential reproductive toxicity.
Genotoxicity In vitro studies show mutagenic effects; further research needed for conclusive evidence.

The biological activity of this compound can be attributed to its interaction with biological macromolecules. It has been shown to disrupt cellular functions through:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
  • Enzyme Inhibition : Inhibits various cytochrome P450 enzymes involved in drug metabolism.
  • Hormonal Disruption : Interferes with endocrine signaling pathways, potentially leading to reproductive issues.

Case Study 1: Hepatotoxicity in Rodents

A study conducted on rodents exposed to varying concentrations of this compound revealed dose-dependent liver damage characterized by hepatocyte necrosis and increased liver enzyme levels (ALT, AST). Histopathological examination confirmed the presence of fatty liver changes and inflammatory cell infiltration.

Case Study 2: Genotoxic Effects

In vitro assays using human lymphocytes demonstrated that exposure to this compound resulted in significant chromosomal aberrations and increased micronuclei formation. These findings suggest a potential risk for mutagenicity in human populations exposed to environmental levels.

Environmental Impact

This compound is persistent in the environment due to its chemical stability. It has been detected in soil and water samples near industrial sites, raising concerns about bioaccumulation and ecological toxicity.

Q & A

Basic Research Questions

Q. How is 1-bromo-2,4,5-trichlorobenzene utilized in synthesizing pyrrolnitrin analogs for agricultural fungicides?

  • Methodological Answer : The compound serves as a halogenated aromatic precursor in multi-step syntheses. For pyrrolnitrin analogs, bromine at position 1 and chlorines at 2,4,5 positions enable regioselective substitution reactions. A typical protocol involves coupling with pyrrole derivatives via Ullmann or Buchwald-Hartwig amination under palladium catalysis. Reaction conditions (e.g., 100–120°C, DMF solvent, and K2_2CO3_3 as base) must be optimized to minimize dehalogenation side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted intermediates .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound’s structural similarity to polychlorinated biphenyls (PCBs) and chlorophenols suggests potential toxicity. Use fume hoods for all procedures to avoid inhalation of volatile byproducts. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. In case of spills, neutralize with activated charcoal and dispose as hazardous waste. Avoid contact with strong oxidizers (e.g., HNO3_3) to prevent exothermic decomposition .

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

  • Methodological Answer : 1^{1}H NMR reveals aromatic proton splitting patterns (e.g., doublets or triplets) based on adjacent substituents. For fluorinated analogs, 19^{19}F NMR is critical: 1-bromo-2,4,5-trifluorobenzene exhibits three distinct 19^{19}F signals (δ ≈ -110 to -130 ppm) due to non-equivalent fluorine environments. Coupling constants (e.g., 3JFF^3J_{F-F} = 8–12 Hz) help differentiate positional isomers. Sample preparation requires deuterated solvents (CDCl3_3) and shimming to resolve fine splitting .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of dioxin-like monofluorinated PCB internal standards?

  • Methodological Answer : The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Fluorination via Balz-Schiemann (using HBF4_4/NaNO2_2) or metal-mediated cross-coupling (e.g., Pd-catalyzed with CsF) introduces fluorine at specific positions. The resulting monofluorinated PCBs are used as internal standards in GC-MS analysis. Key challenges include minimizing di- or tri-fluorination byproducts; reaction monitoring via TLC (Rf_f shifts) or LC-MS is essential .

Q. What strategies address regioselectivity challenges during nitration of this compound?

  • Methodological Answer : Nitration typically occurs at the meta position to electron-withdrawing groups (Br, Cl). However, steric hindrance from multiple chlorines can redirect reactivity. Use mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C to control reaction kinetics. Computational modeling (DFT calculations of charge distribution) predicts nitration sites. Post-reaction, recrystallization (ethanol/water) isolates the desired isomer, while HPLC (C18 column, acetonitrile/water mobile phase) resolves nitro-byproducts .

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and packing. For this compound, slow evaporation of a dichloromethane/hexane solution yields suitable crystals. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with a CCD detector resolves halogen positions. Refinement software (e.g., SHELXL) analyzes displacement parameters to validate the structure. Reported triclinic symmetry (space group P1) and unit cell dimensions (a = 7.7885 Å, α = 62.256°) match theoretical models .

Q. Why do coupling patterns in 19^{19}F NMR vary between isomers of bromo-trifluorobenzene?

  • Methodological Answer : In 1-bromo-2,4,5-trifluorobenzene, each fluorine occupies a unique chemical environment, leading to three distinct signals. Coupling arises from neighboring 19^{19}F and 1^{1}H nuclei (e.g., 4JFF^4J_{F-F} and 3JFH^3J_{F-H}). For example, F-2 couples with F-4 and F-5, while F-4 couples with H-3 and H-6. In contrast, 5-bromo-1,2,3-trifluorobenzene has two equivalent fluorines (positions 2 and 3), resulting in fewer signals. Spectral simulation tools (e.g., MestReNova) model multiplet splitting to assign positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,4,5-trichlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4,5-trichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.